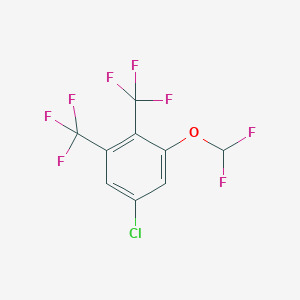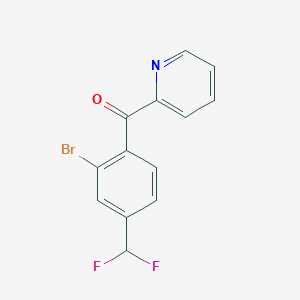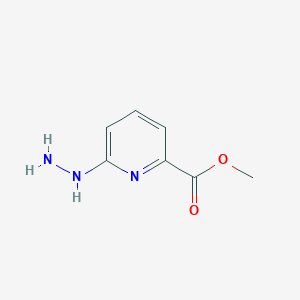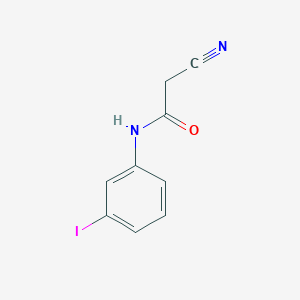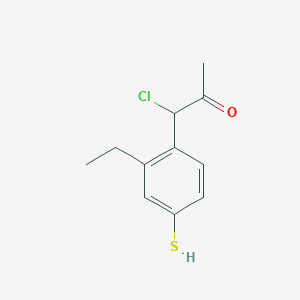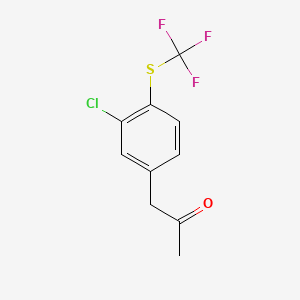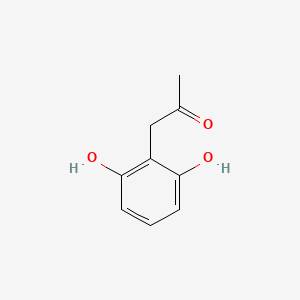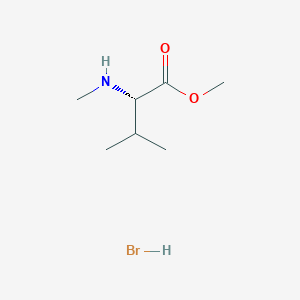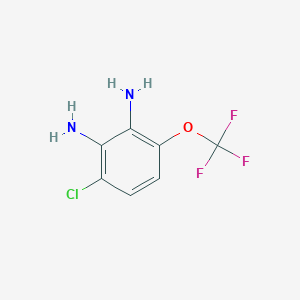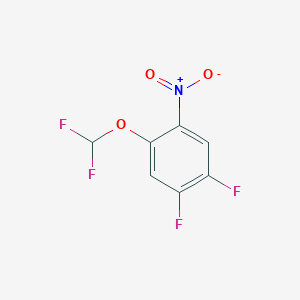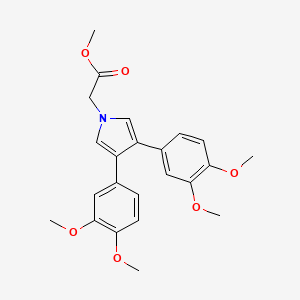
methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with two 3,4-dimethoxyphenyl groups and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the pyrrole ring. The final step involves esterification to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to form hydrogen bonds, participate in π-π interactions, and undergo nucleophilic or electrophilic attacks. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but lacks the pyrrole ring and acetate ester.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Contains similar aromatic rings but has a different core structure.
Uniqueness
Methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate is unique due to the combination of its pyrrole ring and ester functional group, which confer distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C23H25NO6 |
|---|---|
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
methyl 2-[3,4-bis(3,4-dimethoxyphenyl)pyrrol-1-yl]acetate |
InChI |
InChI=1S/C23H25NO6/c1-26-19-8-6-15(10-21(19)28-3)17-12-24(14-23(25)30-5)13-18(17)16-7-9-20(27-2)22(11-16)29-4/h6-13H,14H2,1-5H3 |
Clé InChI |
PYEFZYKCBVEZET-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CN(C=C2C3=CC(=C(C=C3)OC)OC)CC(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


